{5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-Cyclopentyl-3-azabicyclo[311]heptan-1-yl}methanol is a compound that belongs to the class of azabicycloheptanes These compounds are known for their unique bicyclic structure, which includes a nitrogen atom
Preparation Methods
The synthesis of {5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves the reduction of spirocyclic oxetanyl nitriles. One common method includes the use of sodium borohydride (NaBH4) and cobalt chloride (CoCl2) in methanol under reflux conditions, yielding the desired product in moderate yields . This method is scalable and has been used to produce the compound in significant quantities for research purposes.
Chemical Reactions Analysis
{5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrogen atom in the bicyclic structure allows for nucleophilic substitution reactions, which can introduce various functional groups into the molecule.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has been incorporated into the structure of antihistamine drugs, such as Rupatidine, to improve their physicochemical properties.
Organic Synthesis: The unique structure of {5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: Its structural similarity to biologically active compounds allows it to be used in the study of enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of {5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. This compound can act as a bioisostere, mimicking the properties of other biologically active molecules .
Comparison with Similar Compounds
{5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol can be compared to other azabicycloheptanes, such as:
{2-azabicyclo[3.1.1]heptan-1-yl}methanol: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom.
{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentyl group, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H21NO |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
(5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C12H21NO/c14-9-11-5-12(6-11,8-13-7-11)10-3-1-2-4-10/h10,13-14H,1-9H2 |
InChI Key |
JHBRYRTVGXJFBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C23CC(C2)(CNC3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.